3-Bromo-2,5-dimethylaniline hydrochloride
Description
3-Bromo-2,5-dimethylaniline hydrochloride (CAS: 1215545-22-4) is a halogenated aromatic amine with the molecular formula C₈H₁₁BrClN and a molecular weight of 236.54 g/mol . It is classified as a fine chemical intermediate, primarily utilized in organic synthesis for constructing pharmacologically active molecules or functional materials. The compound features a bromine atom at the 3-position and methyl groups at the 2- and 5-positions of the benzene ring, which influence its electronic and steric properties. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in synthetic workflows .
Properties
IUPAC Name |
3-bromo-2,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZQAXAOOOAEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylaniline hydrochloride can be achieved through a multi-step process:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amine group, forming 3-amino-2,5-dimethylaniline.
Bromination: Finally, bromination of 3-amino-2,5-dimethylaniline introduces a bromine atom at the third position, resulting in 3-Bromo-2,5-dimethylaniline.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methyl groups on the aromatic ring influence the reactivity and orientation of further substitutions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction typically yields amines or other reduced forms.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between 3-bromo-2,5-dimethylaniline hydrochloride and analogous compounds:
Substituent Effects on Reactivity and Solubility
Halogen Position and Identity :
- 3-Bromo-2,5-dimethylaniline HCl contains bromine at the 3-position, which creates steric hindrance compared to 2C-B’s 4-bromo substitution. This positional difference reduces its electronic directing effects in electrophilic substitution reactions .
- Replacement of bromine with chlorine (e.g., 2C-C) lowers molecular weight and alters lipophilicity, impacting membrane permeability in biological systems .
- Methyl vs. Methoxy Groups: Methyl groups in 3-bromo-2,5-dimethylaniline HCl are electron-donating via inductive effects, increasing the compound’s solubility in nonpolar solvents compared to methoxy-containing analogs like 2C-B. Methoxy groups, being stronger electron donors, enhance resonance stabilization but reduce solubility in aqueous media .
Amine Functionalization :
Physicochemical Properties
- Solubility :
- Thermal Stability :
Research Findings and Analytical Considerations
- Synthesis : 3-Bromo-2,5-dimethylaniline HCl is synthesized via bromination of 2,5-dimethylaniline followed by HCl treatment, whereas 2C-B derivatives involve multi-step alkylation and substitution reactions .
- Analytical Differentiation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing these compounds. For example, 3-bromo-2,5-dimethylaniline HCl exhibits distinct aryl proton signals (δ 6.8–7.2 ppm) compared to 2C-B’s ethylamine side chain (δ 3.0–3.5 ppm) .
Biological Activity
3-Bromo-2,5-dimethylaniline hydrochloride is a chemical compound with significant biological activity, primarily due to its structure and the presence of bromine and methyl groups on its aromatic ring. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀BrClN
- Molecular Weight : 236.54 g/mol
- Appearance : Typically found as a hydrochloride salt, which enhances its solubility in water.
The presence of the bromine atom and two methyl groups affects the compound's reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, which are influenced by the electron-withdrawing bromine and electron-donating methyl groups. This property allows it to participate in various biochemical pathways.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. This interaction can lead to either activation or inhibition of metabolic pathways.
- Cellular Effects : The compound can induce oxidative stress in cells, activating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular growth and differentiation.
Toxicity and Pharmacokinetics
Research indicates that this compound exhibits hematotoxicity at higher doses. It undergoes metabolic processes such as N-demethylation and N-oxidation, leading to potentially toxic metabolites.
| Study | Findings |
|---|---|
| In vitro studies on rat liver microsomes | Confirmed N-demethylation as a primary metabolic pathway. |
| Toxicity assessment in animal models | High doses resulted in significant hematotoxic effects. |
Case Studies
-
Case Study on Enzyme Interaction :
- A study demonstrated that this compound acts as an inhibitor of specific cytochrome P450 isoforms. This inhibition can alter the metabolism of co-administered drugs, leading to increased toxicity or therapeutic effects depending on the context.
- Oxidative Stress Induction :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Bromo-N,N-dimethylaniline | Contains dimethyl groups instead of methyl groups | Similar enzyme interactions but varying toxicity profiles |
| 3,5-Dibromo-4-methylaniline | Two bromine atoms and one methyl group | Increased reactivity but also higher toxicity |
| 2-Bromo-4,6-dimethylaniline | Different substitution pattern | Reduced binding affinity compared to this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
